Benzene-1,2,3,4,5,6-hexaamine
Overview
Description
Benzene-1,2,3,4,5,6-hexaamine is a hypothetical derivative of benzene where all six hydrogen atoms are replaced by amine groups. While the provided papers do not directly discuss this compound, they offer insights into the chemistry of hexa-substituted benzene derivatives, which can be used to infer potential properties and reactivity of Benzene-1,2,3,4,5,6-hexaamine.
Synthesis Analysis
The synthesis of hexa-substituted benzene derivatives is a complex process that often requires multiple steps and careful control of reaction conditions. For example, the synthesis of hexakis(4-functionalized-phenyl)benzenes involves cobalt-catalyzed cyclotrimerization of diarylacetylenes . Similarly, hexakis(4-(N-butylpyridylium))benzene is synthesized through cobalt-catalyzed cyclotrimerization followed by alkylation . These methods suggest that the synthesis of Benzene-1,2,3,4,5,6-hexaamine would likely involve a multi-step process, potentially starting from a hexa-substituted benzene core followed by the introduction of amine groups.
Molecular Structure Analysis
The molecular structure of hexa-substituted benzene derivatives can be quite diverse, depending on the substituents attached to the benzene ring. For instance, hexakis(4-carboxyphenyl)benzene forms a two-dimensional hexagonal hydrogen-bonded network with large cavities . The structure of Benzene-1,2,3,4,5,6-hexaamine would be expected to show a high degree of symmetry, with the amine groups potentially influencing the overall molecular conformation and intermolecular interactions due to their ability to form hydrogen bonds.
Chemical Reactions Analysis
The reactivity of hexa-substituted benzene derivatives can vary widely. For example, hexakis(methoxymethyl)melamine undergoes thermal cross-linking reactions , while hexakis(4-(N-butylpyridylium))benzene shows unique electrochemical properties, being reducible in a six-electron process . Benzene-1,2,3,4,5,6-hexaamine would likely exhibit its own unique reactivity, particularly in reactions where amine groups can act as nucleophiles or participate in acid-base chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of hexa-substituted benzene derivatives are influenced by their substituents. For instance, the thermal properties of tris(benzoxazine) derivatives are studied using differential scanning calorimetry , and the electrochemical properties of hexakis(4-(N-butylpyridylium))benzene are investigated through cyclic voltammetry . The properties of Benzene-1,2,3,4,5,6-hexaamine would be expected to include high solubility in polar solvents due to the presence of amine groups and a potential for forming salts with acids, given the basic nature of amines.
Scientific Research Applications
1. Environmental and Energy Applications
Benzene-1,2,3,4,5,6-hexaamine plays a significant role in environmental and energy applications. For instance, its use in the production of gasoline blending components that are environmentally friendly and biologically favorable has been investigated. The research focused on selecting catalysts suitable for the isomerization of benzene-containing n-hexane fractions at low temperatures to produce high-yield, increased octane number, and practically benzene-free gasoline components (Hancsók, Magyar, Szoboszlai, & Kalló, 2005).
2. Biological Effects and Toxicity
The biological effects of benzene hexachloride (BHC) isomers, including benzene-1,2,3,4,5,6-hexaamine, have been studied in relation to their toxicity against yeasts, inhibition of beef brain Na+-K+-ATPase, and blocking action on nerve conduction in insects. These studies help in understanding the impact of benzene derivatives on biological systems and their potential use in pest control (Uchida, Kurihara, Fujita, & Nakajima, 1974).
3. Chemical Synthesis and Material Science
Benzene-1,2,3,4,5,6-hexaamine is a vital building block in chemical synthesis. Its derivatives have been synthesized and characterized, showing potential applications in pharmaceuticals, agrochemicals, plastics, and organic electronic devices. The research underlines the significance of benzene as a fundamental component in chemical synthesis and material science (Suzuki, Segawa, Itami, & Yamaguchi, 2015).
4. Engineering Molecular Crystals
Research has been conducted on engineering hydrogen-bonded molecular crystals using derivatives of hexaphenylbenzene and related compounds, including benzene-1,2,3,4,5,6-hexaamine. This research highlights the importance of maintaining a consistent molecular shape in attempts to engineer crystals with predetermined properties, thus offering insights into the design of advanced materials (Maly, Gagnon, Maris, & Wuest, 2007).
5. Advancements in Liquid Crystal Research
Benzene-1,2,3,4,5,6-hexaamine and its derivatives have also been studied for their liquid crystalline behavior. These studies have explored the mesomorphic properties of certain benzene derivatives, providing valuable insights for the development of new materials for device fabrication in molecular material applications (Nakagawa et al., 2010).
properties
IUPAC Name |
benzene-1,2,3,4,5,6-hexamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N6/c7-1-2(8)4(10)6(12)5(11)3(1)9/h7-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWSZUKMVEBFJMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1N)N)N)N)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70395410 | |
Record name | Benzenehexamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70395410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzene-1,2,3,4,5,6-hexaamine | |
CAS RN |
4444-26-2 | |
Record name | Hexaaminobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4444-26-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenehexamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70395410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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